molecular formula C20H20N4O3 B11223061 N-Methyl-N-{3-oxo-4-[(phenylcarbamoyl)methyl]-3,4-dihydroquinoxalin-2-YL}propanamide

N-Methyl-N-{3-oxo-4-[(phenylcarbamoyl)methyl]-3,4-dihydroquinoxalin-2-YL}propanamide

Cat. No.: B11223061
M. Wt: 364.4 g/mol
InChI Key: NFRYVGPLRXIBEE-UHFFFAOYSA-N
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Description

N-Methyl-N-{3-oxo-4-[(phenylcarbamoyl)methyl]-3,4-dihydroquinoxalin-2-YL}propanamide is a complex organic compound with a unique structure that includes a quinoxaline ring, a phenylcarbamoyl group, and a propanamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-{3-oxo-4-[(phenylcarbamoyl)methyl]-3,4-dihydroquinoxalin-2-YL}propanamide typically involves multiple steps. One common method includes the amidation reaction between isobutyryl methyl acetate and aniline, followed by further processing to obtain the desired product . The reaction conditions often involve the use of solvents like toluene and catalysts such as Quadrol, with careful control of temperature and reaction time to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, with efficient recycling of reagents and solvents to minimize waste and reduce costs .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-{3-oxo-4-[(phenylcarbamoyl)methyl]-3,4-dihydroquinoxalin-2-YL}propanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .

Scientific Research Applications

N-Methyl-N-{3-oxo-4-[(phenylcarbamoyl)methyl]-3,4-dihydroquinoxalin-2-YL}propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Methyl-N-{3-oxo-4-[(phenylcarbamoyl)methyl]-3,4-dihydroquinoxalin-2-YL}propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can affect various cellular pathways and processes, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

N-Methyl-N-{3-oxo-4-[(phenylcarbamoyl)methyl]-3,4-dihydroquinoxalin-2-YL}propanamide is unique due to its specific structural features, such as the quinoxaline ring and the phenylcarbamoyl group. These features contribute to its distinct chemical properties and potential biological activities, setting it apart from other similar compounds .

Properties

Molecular Formula

C20H20N4O3

Molecular Weight

364.4 g/mol

IUPAC Name

N-[4-(2-anilino-2-oxoethyl)-3-oxoquinoxalin-2-yl]-N-methylpropanamide

InChI

InChI=1S/C20H20N4O3/c1-3-18(26)23(2)19-20(27)24(16-12-8-7-11-15(16)22-19)13-17(25)21-14-9-5-4-6-10-14/h4-12H,3,13H2,1-2H3,(H,21,25)

InChI Key

NFRYVGPLRXIBEE-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N(C)C1=NC2=CC=CC=C2N(C1=O)CC(=O)NC3=CC=CC=C3

Origin of Product

United States

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